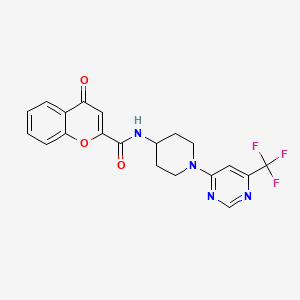
4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4H-chromene-2-carboxamide is a novel chromone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromene core with various functional groups, including a trifluoromethyl pyrimidine and a piperidine moiety. This unique arrangement suggests potential interactions with biological targets.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:
- Cholinesterases : Compounds derived from the chromone scaffold have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, related compounds demonstrated IC50 values in the low micromolar range (e.g., 10.4 μM for AChE) .
- Cyclooxygenases (COX) : The compound is expected to inhibit COX enzymes, particularly COX-2, which plays a role in inflammation and pain. Inhibitory studies on structurally related compounds revealed moderate activity against COX-2, suggesting potential anti-inflammatory effects .
2. Antioxidant Activity
The antioxidant capabilities of chromone derivatives have been explored, with findings indicating that they can scavenge free radicals effectively. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity through improved electron delocalization .
3. Cytotoxicity
Preliminary studies on cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer), indicate that these compounds may possess anticancer properties. Related derivatives have shown varying degrees of cytotoxic effects, warranting further investigation into their mechanisms and efficacy .
Case Studies
Several studies have evaluated the biological activity of chromone derivatives:
- Inhibitory Effects on Alzheimer’s Disease Targets : A study highlighted the dual inhibitory effect of similar compounds on AChE and BChE, emphasizing their potential as therapeutic agents for Alzheimer's disease .
- Anti-inflammatory Mechanisms : Research has demonstrated that chromone derivatives can inhibit COX enzymes and lipoxygenases, suggesting their application in treating inflammatory conditions .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their biological activities .
Data Summary
| Biological Activity | Target Enzyme/Cell Line | IC50 Value |
|---|---|---|
| Cholinesterase Inhibition | AChE | 10.4 μM |
| BChE | 7.7 μM | |
| COX Inhibition | COX-2 | Moderate Activity |
| Antioxidant Activity | Free Radical Scavenging | Effective |
| Cytotoxicity | MCF-7 Cell Line | Varies by Compound |
Eigenschaften
IUPAC Name |
4-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)17-10-18(25-11-24-17)27-7-5-12(6-8-27)26-19(29)16-9-14(28)13-3-1-2-4-15(13)30-16/h1-4,9-12H,5-8H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPRATAYWLZBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













